4-(Carboxymethoxy)benzoic acid
CAS No.: 19360-67-9
Cat. No.: VC21019619
Molecular Formula: C9H8O5
Molecular Weight: 196.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19360-67-9 |
---|---|
Molecular Formula | C9H8O5 |
Molecular Weight | 196.16 g/mol |
IUPAC Name | 4-(carboxymethoxy)benzoic acid |
Standard InChI | InChI=1S/C9H8O5/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13) |
Standard InChI Key | LABJFIBQJFPXHZ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(=O)O)OCC(=O)O |
Canonical SMILES | C1=CC(=CC=C1C(=O)O)OCC(=O)O |
Introduction
Chemical Structure and Properties
4-(Carboxymethoxy)benzoic acid is characterized by a benzoic acid core structure with a carboxymethoxy group (-OCH2COOH) at the para (4) position. This bifunctional molecule contains two carboxylic acid groups: one directly attached to the benzene ring and another separated by a methylene group and connected through an oxygen atom.
Structural Features
The molecular formula of 4-(Carboxymethoxy)benzoic acid is C9H8O5, with a molecular weight of approximately 196.16 g/mol. The compound features:
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A para-substituted benzene ring
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A carboxylic acid group directly attached to the benzene ring
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An ether linkage (oxygen bridge) at the para position
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A second carboxylic acid group attached to the methylene carbon
Property | Expected Value | Basis for Estimation |
---|---|---|
Physical State | White to off-white crystalline solid | Based on similar benzoic acid derivatives |
Solubility | Moderately soluble in water; more soluble in polar organic solvents | Predicted from carboxylic acid functionality |
Melting Point | ~180-220°C | Estimated from similar dicarboxylic compounds |
pKa Values | ~3.5-4.0 (ring-attached COOH); ~4.0-4.5 (methoxy-attached COOH) | Predicted from similar carboxylic acids |
pH (saturated solution) | Acidic (pH 3-4) | Based on carboxylic acid functionality |
Comparative Analysis with Similar Compounds
To better understand 4-(Carboxymethoxy)benzoic acid, it is useful to compare it with structurally related compounds that have been more extensively studied.
Structural Comparisons
Looking at the search results for similar compounds, we can draw some comparisons:
Reactivity Differences
The reactivity of 4-(Carboxymethoxy)benzoic acid likely differs from the amino analog (4-[(Carboxymethyl)amino]benzoic acid) in several ways:
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The ether linkage (O) in 4-(Carboxymethoxy)benzoic acid is less nucleophilic than the amino linkage (NH) in 4-[(Carboxymethyl)amino]benzoic acid.
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The absence of the NH group eliminates the possibility of forming amides at that position.
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The oxygen linker alters the electron distribution in the benzene ring differently than an NH linker would, affecting the reactivity of the aromatic system.
Analytical Characterization
For proper identification and characterization of 4-(Carboxymethoxy)benzoic acid, several analytical techniques would be employed.
Spectroscopic Data
Expected spectroscopic data for 4-(Carboxymethoxy)benzoic acid:
Analytical Method | Expected Results |
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1H NMR | Expected signals: ~7.8-8.0 ppm (d, 2H, aromatic), ~6.9-7.1 ppm (d, 2H, aromatic), ~4.6-4.8 ppm (s, 2H, -OCH2-), ~12-13 ppm (s, 2H, -COOH) |
13C NMR | Expected signals: ~170-175 ppm (carboxylic carbons), ~160-165 ppm (C-O), ~130-135 ppm (aromatic C-COOH), ~125-130 ppm and ~115-120 ppm (other aromatic carbons), ~65-70 ppm (-OCH2-) |
IR | Characteristic bands: ~3000-2500 cm-1 (O-H stretch, carboxylic acid), ~1700-1680 cm-1 (C=O stretch, carboxylic acid), ~1600-1580 and ~1500-1450 cm-1 (aromatic C=C), ~1250-1200 cm-1 (C-O stretch) |
Mass Spectrometry | Expected molecular ion [M]+ at m/z 196, with fragments at m/z 151 (loss of COOH), m/z 121 (4-hydroxybenzoic acid fragment) |
Chromatographic Methods
For purification and analysis, the following chromatographic techniques would be suitable:
Method | Conditions | Expected Results |
---|---|---|
HPLC | Reverse phase C18 column, gradient elution with water/acetonitrile with 0.1% formic acid | Retention time dependent on specific conditions |
TLC | Silica gel, ethyl acetate/hexanes/acetic acid (50:45:5) | Rf value approximately 0.3-0.4 |
Flash Chromatography | Silica gel, gradient from dichloromethane to dichloromethane/methanol | Effective separation from synthesis byproducts |
Chemical Reactivity Profile
Understanding the reactivity of 4-(Carboxymethoxy)benzoic acid is crucial for predicting its behavior in various applications.
Carboxylic Acid Reactivity
Both carboxylic acid groups in 4-(Carboxymethoxy)benzoic acid would be expected to undergo typical reactions:
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Esterification with alcohols
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Amide formation with amines
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Reduction to alcohols
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Salt formation with bases
The ring-attached carboxylic acid might show slightly different reactivity compared to the methoxy-attached carboxylic acid due to electronic effects.
Selective Reactivity
An interesting aspect of 4-(Carboxymethoxy)benzoic acid is the potential for selective reactions:
Reaction Type | Selectivity Pattern | Rationale |
---|---|---|
Esterification | Methoxy-attached COOH slightly more reactive | Less steric hindrance, slightly higher pKa |
Reduction | Methoxy-attached COOH preferentially reduced | Better accessibility for reducing agents |
Amide Formation | Methoxy-attached COOH slightly favored | Less steric hindrance |
Metal Coordination | Both carboxylic groups can coordinate | Potential for bridging coordination |
Oxidation and Reduction Behavior
Based on the reactivity of similar compounds:
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The ether linkage is relatively stable to oxidation
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The carboxylic acid groups can be selectively reduced to alcohols using appropriate reducing agents
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Strong reducing conditions could potentially reduce both carboxylic acid groups
Application Area | Potential Use | Basis for Prediction |
---|---|---|
Organic Synthesis | Building block for complex molecules | Bifunctional nature with two carboxylic acid groups |
Polymer Science | Monomer for polyesters and polyamides | Similar to terephthalic acid, a common polymer precursor |
Pharmaceutical Intermediates | Precursor for drugs containing ether-linked carboxylic groups | Structural features common in pharmaceutical compounds |
Metal-Organic Frameworks | Building block for MOF synthesis | Dicarboxylic acids are widely used in MOF construction |
Structure-Activity Relationships
The biological and chemical activity of 4-(Carboxymethoxy)benzoic acid would be influenced by its unique structural features.
Key Structure-Activity Parameters
Structural Feature | Expected Effect on Activity | Comparison with Related Compounds |
---|---|---|
Para-substitution pattern | Optimal for certain receptor binding | More restricted conformational flexibility than ortho-substituted analogs |
Ether linkage | Provides rigid, defined angle between functional groups | Different from amino linkage which has different electronic properties |
Dicarboxylic acid nature | Enhanced binding to metal ions and proteins | Similar to many biologically active molecules |
Aromatic core | Potential for π-stacking interactions | Common feature in drug-like molecules |
Electronic Effects
The electronic distribution in 4-(Carboxymethoxy)benzoic acid would be characterized by:
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Electron-withdrawing effects of both carboxylic acid groups
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Electron-donating effect of the oxygen in the ether linkage
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Resulting in a moderately electron-deficient aromatic ring
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Different from 4-[(Carboxymethyl)amino]benzoic acid where the nitrogen contributes more electron density to the ring
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